molecular formula C10H12N2O2 B2844678 N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide CAS No. 154439-37-9

N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide

Cat. No. B2844678
CAS RN: 154439-37-9
M. Wt: 192.218
InChI Key: HRSJTXQRPZEJRZ-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide (N-DMAHB) is a small organic molecule used in scientific research. It is a diaminobenzamide molecule that is composed of nitrogen, carbon, and oxygen atoms. N-DMAHB is a colorless, crystalline solid that is soluble in water and ethanol. It is synthesized in a laboratory setting and is used in various scientific research applications.

Scientific Research Applications

Chemical Analysis and Environmental Monitoring

N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide, due to its structural properties, plays a critical role in chemical analysis and environmental monitoring. Its relevance in detecting and quantifying parabens in aquatic environments highlights its utility in tracking emerging contaminants. Parabens, due to their widespread use in consumer products, have raised concerns over their environmental impact, particularly as weak endocrine disrupters. The compound's ability to react with free chlorine, forming halogenated by-products, underscores its significance in studying the fate and behavior of organic compounds in water bodies, including their persistence and potential toxicological effects (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological and Toxicological Research

In pharmacological and toxicological research, this compound serves as a reference compound for studying the pharmacokinetics and toxicological profiles of novel synthetic opioids and other bioactive molecules. Its structural characteristics allow for the exploration of psychoactive effects, receptor bindings, and metabolic pathways of related compounds. This includes the investigation into novel psychoactive substances (NPS), which mimic the structures of known psychoactive drugs, offering insights into their potential risks, therapeutic applications, and regulatory challenges (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).

Material Science and Catalysis

In material science and catalysis, the compound's chemistry is fundamental in the development and functionalization of materials, including hydroxyapatite for pollution control and metalloporphyrin catalysts for C-H bond functionalization. Its utility extends to environmental remediation, showcasing its potential in adsorbing pollutants and facilitating the breakdown of toxic substances. This illustrates the compound's versatility in applications ranging from water and soil treatment to the synthesis of novel catalytic materials for organic transformations (Ibrahim, Labaki, Giraudon, & Lamonier, 2020).

properties

IUPAC Name

N-(dimethylaminomethylidene)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12(2)7-11-10(14)8-5-3-4-6-9(8)13/h3-7,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSJTXQRPZEJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.